Thymidine,2-dimethylpropanoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine,2-dimethylpropanoate), also known as Thymidine,2-dimethylpropanoate), is a useful research compound. Its molecular formula is C15H22N2O6 and its molecular weight is 326.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thymidine,2-dimethylpropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine,2-dimethylpropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Thymidine, 2-dimethylpropanoate (also known as thymidine-5'-dimethylpropanoate) is a derivative of thymidine, a nucleoside that plays a crucial role in DNA synthesis and cellular proliferation. This article explores the biological activity of thymidine, 2-dimethylpropanoate, including its synthesis, mechanisms of action, and potential therapeutic applications.

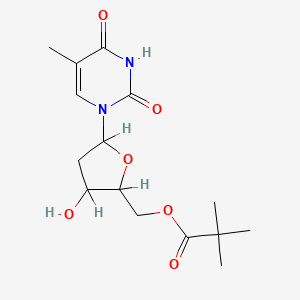

Chemical Structure and Synthesis

Thymidine is composed of a deoxyribose sugar linked to the base thymine. The addition of a dimethylpropanoate group alters its biochemical properties, potentially enhancing its activity against certain biological targets. The synthesis typically involves esterification reactions where thymidine is reacted with dimethylpropanoic acid under specific conditions to yield thymidine, 2-dimethylpropanoate.

The primary biological activity associated with thymidine derivatives, including 2-dimethylpropanoate, is their role as substrates or inhibitors in nucleotide metabolism. Thymidine phosphorylase (TP), an enzyme involved in the pyrimidine salvage pathway, is particularly relevant:

- Thymidine Phosphorylase Inhibition : Research indicates that thymidine derivatives can inhibit TP, which is implicated in tumor growth and angiogenesis. Inhibition of TP can lead to decreased proliferation of cancer cells and reduced tumor vascularization .

- Antimicrobial Activity : Some studies suggest that thymidine derivatives exhibit antimicrobial properties against various pathogens, making them potential candidates for treating infections .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of thymidine, 2-dimethylpropanoate and related compounds:

Case Study 1: Thymidine Phosphorylase Inhibition

In a study evaluating the inhibitory effects of various thymidine derivatives on TP, thymidine, 2-dimethylpropanoate demonstrated significant inhibition with an IC50 value of approximately 25 μM. This inhibition correlated with reduced cell viability in tumor cell lines, indicating its potential as an anti-cancer agent.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of thymidine derivatives. Thymidine, 2-dimethylpropanoate exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria with IC50 values ranging from 15 to 30 μM. The mechanism was attributed to interference with bacterial DNA synthesis.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of nucleoside analogs:

- Molecular Docking Studies : Computational studies have shown that thymidine, 2-dimethylpropanoate interacts favorably with the active site of TP, suggesting a strong binding affinity that supports its inhibitory action .

- Therapeutic Potential : Given its dual role in inhibiting TP and exhibiting antimicrobial activity, thymidine, 2-dimethylpropanoate presents a promising candidate for further development as both an anti-cancer and antimicrobial agent.

Properties

CAS No. |

40733-25-3 |

|---|---|

Molecular Formula |

C15H22N2O6 |

Molecular Weight |

326.34 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H22N2O6/c1-8-6-17(14(21)16-12(8)19)11-5-9(18)10(23-11)7-22-13(20)15(2,3)4/h6,9-11,18H,5,7H2,1-4H3,(H,16,19,21)/t9-,10+,11+/m0/s1 |

InChI Key |

BRNFAYVGWLKRPV-HBNTYKKESA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(C)(C)C)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C(C)(C)C)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(C)(C)C)O |

Synonyms |

thymidine 5'-O-pivaloate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.